molecular formula C28H22O7 B13064657 GnetuhaininS

GnetuhaininS

Cat. No.: B13064657
M. Wt: 470.5 g/mol
InChI Key: HHCRXJSIODUTQN-VWEWBFCZSA-N
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Description

Gnetuhainin S is a naturally occurring stilbene dimer isolated from the caulis of Gnetum montanum Markgr. Stilbenoids are a class of plant polyphenols characterized by their intricate structures and diverse biological activities. Gnetuhainin S, along with other stilbene dimers, has attracted significant interest due to its potential therapeutic properties and complex molecular structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gnetuhainin S involves the polymerization of stilbene monomers through specific bonding patterns. Naturally occurring stilbene dimers like Gnetuhainin S are polymerized through one bond of 8-O-4’ and two bonds of 7-8’ and 6-7’. The synthetic route typically involves the use of resveratrol and oxyresveratrol units, which are polymerized under controlled conditions to form the dimeric structure .

Industrial Production Methods

Industrial production of Gnetuhainin S is not well-documented, as it is primarily isolated from natural sources. The extraction process involves the use of solvents such as acetone and methanol to isolate the compound from the plant material. The extracts are then purified using techniques like column chromatography and preparative thin-layer chromatography .

Chemical Reactions Analysis

Types of Reactions

Gnetuhainin S undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl groups and double bonds in the stilbene structure.

Common Reagents and Conditions

Common reagents used in the reactions of Gnetuhainin S include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the stilbene dimer.

Major Products Formed

The major products formed from the reactions of Gnetuhainin S depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions may yield dihydrostilbenes .

Mechanism of Action

The mechanism of action of Gnetuhainin S involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by binding to specific proteins and enzymes, thereby modulating their activity. For example, Gnetuhainin S has been shown to inhibit the activity of certain enzymes involved in oxidative stress and inflammation . The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate these processes makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Gnetuhainin S is part of a larger family of stilbene dimers, which include compounds like gnetuhainin P, gnetuhainin I, and gnemontanin A. These compounds share similar structural features but differ in their bonding patterns and biological activities . For example:

The uniqueness of Gnetuhainin S lies in its specific bonding patterns and the resulting biological activities, which distinguish it from other stilbene dimers.

Properties

Molecular Formula

C28H22O7

Molecular Weight

470.5 g/mol

IUPAC Name

(6R,6aS,11S,11aR)-11-(3,5-dihydroxyphenyl)-6-(4-hydroxyphenyl)-6,6a,11,11a-tetrahydroindeno[1,2-c]chromene-3,8,10-triol

InChI

InChI=1S/C28H22O7/c29-15-3-1-13(2-4-15)28-27-21-10-19(33)11-22(34)25(21)24(14-7-17(31)9-18(32)8-14)26(27)20-6-5-16(30)12-23(20)35-28/h1-12,24,26-34H/t24-,26+,27+,28-/m0/s1

InChI Key

HHCRXJSIODUTQN-VWEWBFCZSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@H]3[C@@H]([C@H](C4=C3C=C(C=C4O)O)C5=CC(=CC(=C5)O)O)C6=C(O2)C=C(C=C6)O)O

Canonical SMILES

C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC(=CC(=C5)O)O)C6=C(O2)C=C(C=C6)O)O

Origin of Product

United States

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